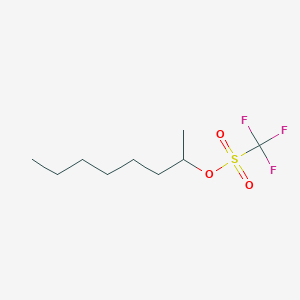

Octan-2-yl trifluoromethanesulfonate

Description

Octan-2-yl trifluoromethanesulfonate (CAS: N/A) is a sulfonate ester derived from 2-octanol, where the hydroxyl group is replaced by a trifluoromethanesulfonyl (triflate) group. Its structure is represented as CF₃SO₃-O-C₈H₁₇, with the sulfonate ester moiety at the second carbon of the octane chain. This compound is primarily utilized in organic synthesis as a highly reactive alkylating agent due to the triflate group’s exceptional leaving-group ability.

Properties

Molecular Formula |

C9H17F3O3S |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

octan-2-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C9H17F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h8H,3-7H2,1-2H3 |

InChI Key |

YUWDHKADIYFVQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Using Trifluoromethanesulfonic Anhydride and Octan-2-ol

- Reagents: Octan-2-ol, trifluoromethanesulfonic anhydride (Tf2O), and a base (commonly pyridine or triethylamine) to scavenge the acid byproduct.

- Solvent: Anhydrous dichloromethane (DCM) or similar aprotic solvent.

- Temperature: Typically performed at low temperature (0 °C to -78 °C) initially to control reactivity, then allowed to warm to room temperature.

- Procedure:

- A solution of octan-2-ol in DCM is cooled.

- Trifluoromethanesulfonic anhydride is added dropwise under stirring.

- The mixture is stirred for a period (usually 10-30 minutes) at low temperature, then allowed to warm to room temperature.

- The reaction is quenched with water, and the organic layer is washed and dried.

- The crude product is purified by chromatography or distillation.

This method is a standard approach cited in the literature for preparing alkyl triflates, including secondary alkyl triflates like this compound.

Synthesis via Orthoester Intermediates and Trifluoromethanesulfonic Anhydride

A patent method describes the synthesis of various alkyl trifluoromethanesulfonates by reacting orthoesters with trifluoromethanesulfonic anhydride under ice-bath conditions, followed by warming to room temperature. This method is applicable to esters with different alkyl groups, including isopropyl, n-butyl, and isoamyl triflates, which are structurally related to octan-2-yl triflate.

-

$$

\text{Trifluoromethanesulfonic anhydride} + \text{Triisopropyl orthoformate} \rightarrow \text{Isopropyl trifluoromethanesulfonate} + \text{Byproducts}

$$ -

- Slow addition of orthoester to triflic anhydride in an ice bath.

- Reaction monitored by NMR for completion (~15 minutes).

- Product isolated by reduced pressure distillation.

- Yields: High yields reported (75-98%) for related alkyl triflates.

This method can be adapted for octan-2-yl triflate synthesis by using the corresponding tri-octyl orthoformate or similar precursor.

Purification and Characterization

- After reaction completion, the mixture is typically quenched with water.

- The organic phase is extracted with dichloromethane.

- Washing with brine and drying over anhydrous sodium sulfate or magnesium sulfate is performed.

- The crude product is purified by silica gel chromatography or vacuum distillation to obtain the pure triflate ester.

- Characterization is done by NMR spectroscopy, IR spectroscopy (noting characteristic triflate S=O stretches), and sometimes mass spectrometry.

Comparative Data Table of Preparation Methods for Alkyl Triflates

Chemical Reactions Analysis

Types of Reactions: Octan-2-yl trifluoromethanesulfonate primarily undergoes substitution reactions due to the excellent leaving group ability of the triflate moiety. It can participate in nucleophilic substitution reactions where the triflate group is replaced by various nucleophiles .

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using a halide nucleophile would result in the formation of an alkyl halide .

Scientific Research Applications

Chemistry: Octan-2-yl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to act as a leaving group makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds .

Biology and Medicine: In biological research, triflates like this compound are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .

Mechanism of Action

The mechanism by which octan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve high reaction efficiency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Compounds for Comparison

The following trifluoromethanesulfonate derivatives are selected based on shared functional groups or applications:

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃)

Imidazole Trifluoromethanesulfonate

Comparative Analysis

Table 1: Structural and Functional Properties

Reactivity and Stability

- Octan-2-yl Triflate : As an alkyl triflate, it is highly reactive toward nucleophilic substitution (SN2) due to the electron-withdrawing triflate group. It is likely moisture-sensitive, requiring anhydrous conditions .

- Trimethylsilyl Triflate : A strong Lewis acid used to activate siloxanes or protect alcohols. Its reactivity is comparable to alkyl triflates but tailored for silylation .

- Imidazole Triflate : Functions as an activating agent in nucleotide coupling, leveraging the triflate’s ability to generate reactive intermediates .

Research Findings and Gaps

- : A triflate-POSS hybrid was synthesized for bone scaffolds, demonstrating triflates’ utility in material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.